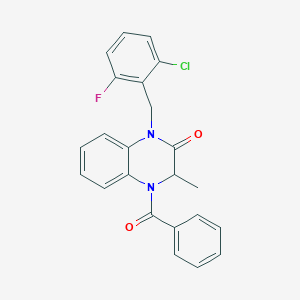
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a compound of great interest in the field of synthetic organic chemistry. It is a member of the quinoxalinone family, a group of compounds with a wide range of biological activities. This compound has been studied for its potential use in a variety of applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Scientific Research Applications
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential use in a variety of scientific research applications. It has been studied as an anti-inflammatory agent, with potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its anti-cancer properties, with potential use in treating various types of cancer. Additionally, it has been studied for its anti-viral properties, with potential use in treating viral infections such as HIV.
Mechanism Of Action
The exact mechanism of action of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not yet known. However, it is believed that the compound functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it is believed to inhibit the activity of certain cancer-causing enzymes, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone have been studied in a variety of experimental models. In animal models, the compound has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. Additionally, it has been shown to reduce oxidative stress and increase levels of certain anti-inflammatory mediators.
Advantages And Limitations For Lab Experiments
The use of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of this compound is that it is a relatively new compound, and therefore there is limited information available regarding its effects and potential side effects.
Future Directions
There are a number of potential future directions for 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to further study its anti-inflammatory and anti-cancer properties, with a focus on developing more effective treatments for inflammatory diseases and cancer. Additionally, further research could be conducted to determine the exact mechanism of action of the compound and to identify potential side effects or toxicity. Finally, further research could be conducted to explore the potential use of this compound in other applications, such as as an anti-viral agent or as an antioxidant.
Synthesis Methods
The synthesis of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively. The most common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-hydroxy-3-methylquinoxaline in the presence of a base such as sodium ethoxide. This reaction produces the desired compound in good yields. Other methods of synthesis have also been reported, such as the reaction of 2-chloro-6-fluorobenzyl bromide with 4-hydroxy-3-methylquinoxaline in the presence of a base or the reaction of 2-chloro-6-fluorobenzyl bromide with 4-benzoyl-3-methylquinoxaline in the presence of a base.
properties
IUPAC Name |
4-benzoyl-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLZDLWHOZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)
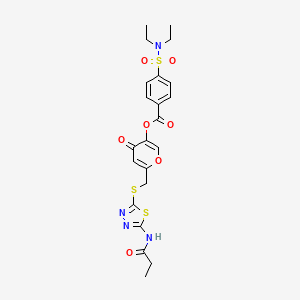
![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)


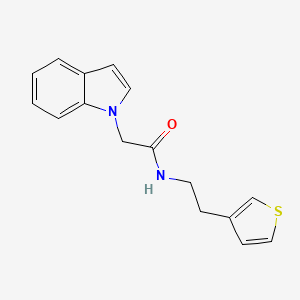
![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)


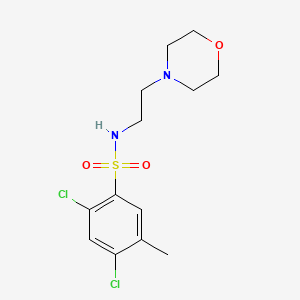

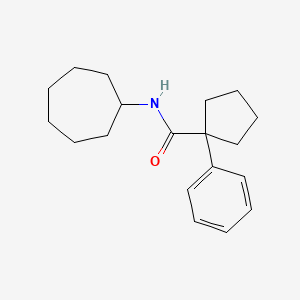
![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)